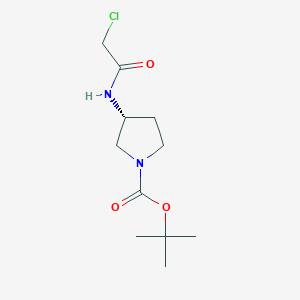![molecular formula C17H18O3 B2913279 Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate CAS No. 444077-98-9](/img/structure/B2913279.png)
Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate is a chemical compound that belongs to the family of benzoate esters. It is commonly used in scientific research for its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell and animal models. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be easily synthesized in large quantities. However, it has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate its mechanism of action and to better understand its effects on various signaling pathways.
Synthesemethoden
The synthesis of Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate involves the reaction of 4-hydroxybenzaldehyde with 3,4-dimethylphenol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then esterified with methanol and a base such as sodium hydroxide to obtain Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate. This synthesis method has been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate has been extensively used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a building block for the synthesis of other compounds with potential pharmaceutical applications.
Eigenschaften
IUPAC Name |
methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-4-9-16(10-13(12)2)20-11-14-5-7-15(8-6-14)17(18)19-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQKSFFDTFAYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Sulfamoylphenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2913197.png)
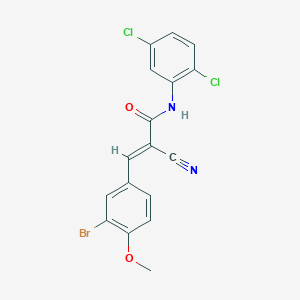
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B2913202.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2913204.png)
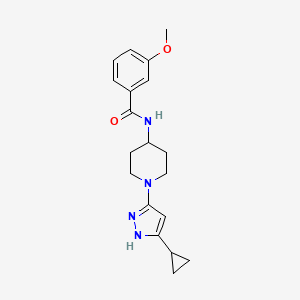
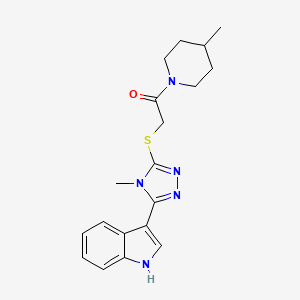
![6-(3-Chlorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2913208.png)
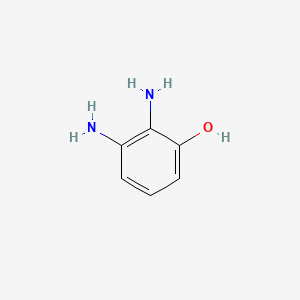
![1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2913213.png)

![Methyl [(3-Nitrothien-2-yl)thio]acetate](/img/structure/B2913215.png)
